molecular formula C13H20O3 B12992144 1-(3-Isobutoxy-4-methoxyphenyl)ethanol

1-(3-Isobutoxy-4-methoxyphenyl)ethanol

Cat. No.: B12992144
M. Wt: 224.30 g/mol
InChI Key: LXRYDYGXJRXWTG-UHFFFAOYSA-N
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Description

1-(3-Isobutoxy-4-methoxyphenyl)ethanol is an organic compound characterized by the presence of an isobutoxy group and a methoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isobutoxy-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with isobutyl bromide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Base: Potassium carbonate or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Reduction: Using a reducing agent such as sodium borohydride or lithium aluminum hydride

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isobutoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide

Major Products:

    Oxidation: 1-(3-Isobutoxy-4-methoxyphenyl)ethanone

    Reduction: 1-(3-Isobutoxy-4-methoxyphenyl)ethane

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used

Scientific Research Applications

1-(3-Isobutoxy-4-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Isobutoxy-4-methoxyphenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The molecular targets and pathways involved are still under investigation, but it is believed to influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethanol
  • 1-(3-Ethoxy-4-methoxyphenyl)ethanol
  • 1-(3-Isopropoxy-4-methoxyphenyl)ethanol

Comparison: 1-(3-Isobutoxy-4-methoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C13H20O3/c1-9(2)8-16-13-7-11(10(3)14)5-6-12(13)15-4/h5-7,9-10,14H,8H2,1-4H3

InChI Key

LXRYDYGXJRXWTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(C)O)OC

Origin of Product

United States

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